![molecular formula C18H16O5 B2424255 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one CAS No. 136498-37-8](/img/structure/B2424255.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one
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Overview
Description
The compound is a derivative of the dihydrobenzodioxin group, which is a type of organic compound consisting of a benzene ring fused to a 1,4-dioxin ring . These types of compounds are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring fused to a 1,4-dioxin ring, with various functional groups attached . The exact structure would depend on the specific locations and types of these functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have a solid form and a molecular weight around 267.28 .Scientific Research Applications
Organic Light-Emitting Devices
A study by Jayabharathi et al. (2018) explored the use of derivatives of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) in the construction of blue-emissive phenanthroimidazole-functionalized molecules for organic light-emitting devices (OLEDs). The specific derivative, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole, demonstrated promising performance in non-doped OLEDs, showing efficient blue emission and high luminance (Jayabharathi et al., 2018).
Cancer Research
Ahn et al. (2020) synthesized the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one and evaluated its anticancer properties. The compound demonstrated significant anti-cancer ability against human colon cancer cells and interacted with aurora kinase A and B, providing insights into its potential therapeutic application (Ahn et al., 2020).
Antimicrobial and Antifungal Research
Research by Shinde et al. (2021) involved the synthesis of tri-fluorinated chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, examining their antimicrobial and antifungal properties. The study highlighted the antimicrobial potential of these compounds against various bacterial and fungal strains, suggesting their relevance in the development of new antimicrobial agents (Shinde et al., 2021).
Enzyme Inhibition Studies
Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their significance in enzyme inhibition studies (Abbasi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-3-5-15-13(9-12)14(19)10-17(23-15)11-2-4-16-18(8-11)22-7-6-21-16/h2-5,8-9,17H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHJQWPTZSKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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